An In-depth Technical Guide on the Core Chemical Structure and Properties of D-Alanine tert-butyl ester hydrochloride
An In-depth Technical Guide on the Core Chemical Structure and Properties of D-Alanine tert-butyl ester hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed exploration of D-Alanine tert-butyl ester hydrochloride, a crucial reagent in synthetic chemistry. It covers its chemical structure, physicochemical properties, synthesis, and applications, with a focus on providing practical insights for laboratory and development settings.
Core Chemical Identity and Structure
D-Alanine tert-butyl ester hydrochloride is a protected derivative of the non-proteinogenic amino acid D-alanine. The "D" designation refers to the stereochemical configuration at the alpha-carbon. The molecule's structure is characterized by three key functional groups: the D-alanine core, a tert-butyl ester protecting group at the carboxylic acid terminus, and a hydrochloride salt of the primary amine.
Molecular Structure Diagram:
Caption: Chemical structure of D-Alanine tert-butyl ester hydrochloride.
Table 1: Key Chemical and Physical Properties
| Property | Value |
| CAS Number | 59531-86-1[1][2] |
| Molecular Formula | C₇H₁₆ClNO₂[3] |
| Molecular Weight | 181.66 g/mol [3] |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 170-175 °C[4] |
| Solubility | Soluble in water and polar organic solvents like ethanol. |
| Optical Rotation | [α]20/D -1.4±0.3°, c = 2% in ethanol |
Synthesis and Manufacturing Insights
The industrial and laboratory-scale synthesis of D-Alanine tert-butyl ester hydrochloride is typically achieved through acid-catalyzed esterification of D-alanine.
Common Synthetic Route:
A prevalent method involves the reaction of D-alanine with isobutylene in the presence of a strong acid catalyst, such as p-toluenesulfonic acid (PTSA) or sulfuric acid impregnated on silica.[5][6] This is followed by the introduction of hydrochloric acid to form the stable hydrochloride salt.[5][6]
Reaction Workflow Diagram:
Caption: A typical workflow for the synthesis of D-Alanine tert-butyl ester hydrochloride.
Expert Insights on Synthesis:
The choice of acid catalyst and reaction solvent (often dioxane or dichloromethane) is critical to optimize yield and minimize side reactions.[5][6] The reaction is typically carried out under pressure to contain the volatile isobutylene. The final precipitation of the hydrochloride salt not only aids in purification but also enhances the stability and handling of the final product.
Core Applications in Research and Development
The unique structural features of D-Alanine tert-butyl ester hydrochloride make it a valuable tool in several areas of chemical research and pharmaceutical development.
3.1. Peptide Synthesis
This compound is a fundamental building block in peptide synthesis, particularly in the context of Solid-Phase Peptide Synthesis (SPPS).[1][7] The tert-butyl ester serves as a robust protecting group for the carboxylic acid.[7]
-
Orthogonal Protection Strategy: The tert-butyl ester is stable to the basic conditions used for the removal of the N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group.[7] However, it is readily cleaved under acidic conditions (e.g., using trifluoroacetic acid, TFA) during the final step of cleaving the peptide from the resin.[7] This "orthogonal" stability is a cornerstone of the widely used Fmoc/tBu SPPS strategy.[7]
Logical Relationship in SPPS:
Caption: Orthogonal stability of Fmoc and tert-butyl protecting groups in SPPS.
3.2. Development of Peptide-Based Therapeutics
The incorporation of D-amino acids, such as D-alanine, into peptide drug candidates is a key strategy to enhance their therapeutic properties.[7][8] Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, leading to a longer in-vivo half-life.[7] D-Alanine tert-butyl ester hydrochloride is a convenient precursor for introducing D-alanine into these synthetic peptides.[8]
3.3. Chiral Ligand Synthesis
The defined stereochemistry of D-Alanine tert-butyl ester hydrochloride makes it a useful starting material for the synthesis of chiral ligands used in asymmetric catalysis. These ligands can induce stereoselectivity in chemical reactions, which is crucial in the synthesis of enantiomerically pure pharmaceuticals.
Experimental Protocols: A Practical Guide
Protocol: Coupling of Fmoc-L-Phenylalanine to D-Alanine tert-butyl ester hydrochloride (Solution-Phase)
This protocol outlines a standard procedure for forming a dipeptide in solution.
-
Materials:
-
D-Alanine tert-butyl ester hydrochloride
-
Fmoc-L-Phenylalanine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
1 M aqueous hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve D-Alanine tert-butyl ester hydrochloride (1.0 eq) in DCM.
-
Add DIPEA (1.1 eq) to neutralize the hydrochloride and stir for 10 minutes.
-
In a separate flask, dissolve Fmoc-L-Phenylalanine (1.0 eq) and HOBt (1.0 eq) in DCM.
-
Add DIC (1.1 eq) to the Fmoc-L-Phenylalanine solution and stir for 15 minutes at 0 °C to pre-activate.
-
Add the activated Fmoc-L-Phenylalanine solution to the D-alanine solution.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography.
-
Causality in the Protocol:
-
DIPEA: A non-nucleophilic base is used to deprotonate the ammonium salt of D-Alanine tert-butyl ester hydrochloride to the free amine without causing unwanted side reactions.
-
DIC/HOBt: This combination is a classic carbodiimide coupling system. DIC activates the carboxylic acid of Fmoc-L-Phenylalanine, and HOBt is an additive that suppresses racemization and improves coupling efficiency.
-
Aqueous Washes: The series of acidic, basic, and brine washes are essential to remove unreacted starting materials, coupling reagents, and byproducts.
Safety and Handling
D-Alanine tert-butyl ester hydrochloride may cause skin and serious eye irritation, as well as respiratory irritation.[3][4] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] Store in a cool, dry place, as it may be air-sensitive.[9]
References
-
National Center for Biotechnology Information. D-Alanine tert-butyl ester hydrochloride. PubChem Compound Database. [Link]
-
PrepChem.com. Synthesis of L-alanine-t-butyl ester hydrochloride. [Link]
- Google Patents. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 59531-86-1 Cas No. | D-Alanine tert-butyl ester hydrochloride | Apollo [store.apolloscientific.co.uk]
- 3. D-Alanine tert-butyl ester hydrochloride | C7H16ClNO2 | CID 16211919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. D-Alanine tert.butyl ester hydrochloride | Benchchem [benchchem.com]
- 6. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
